Gidazepam
Description
Gidazepam (GDZ) is a benzodiazepine derivative with the chemical name 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)acetohydrazide . It is primarily prescribed as a tranquilizer and anxiolytic, with additional anticonvulsant and anti-aggregative properties . Unlike classical benzodiazepines, GDZ contains a hydrazide fragment in its structure, which may contribute to its unique pharmacological effects, such as reducing lipid peroxidation and platelet aggregation . In humans and rats, GDZ is metabolized into desalkylthis compound, its active metabolite, which mediates most of its therapeutic actions .
Properties
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCMZLSEXRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156091 | |
| Record name | Gidazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129186-29-4 | |
| Record name | Gidazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129186-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gidazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gidazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GIDAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gidazepam involves several steps, starting with the formation of the core benzodiazepine structure. The process typically includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Bromination: The introduction of a bromine atom at a specific position on the benzodiazepine ring.
Acetohydrazide Formation: The final step involves the formation of the acetohydrazide group, which is crucial for the anxiolytic activity of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Gidazepam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzodiazepine ring.
Substitution: Substitution reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of this compound, such as desalkylthis compound (bromo-nordazepam), which is an active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Pharmacological Properties
Gidazepam exhibits unique pharmacodynamic characteristics compared to classical benzodiazepines. It has a lower affinity for GABA-A receptors and acts as a partial agonist. This compound modulates the activity of GABA-A receptors by stimulating neurosteroid synthesis through binding to the Translocator Protein (TSPO) and influences serotonergic, dopaminergic, and noradrenergic systems .
Key Pharmacological Effects:
- Anxiolytic: Provides rapid relief from anxiety without significant sedation.
- Antiasthenic: Enhances cognitive function and reduces fatigue.
- Vegetotropic: Regulates vegetative functions.
- Procognitive: Improves cognitive performance in lower therapeutic doses (20–50 mg/day) .
Therapeutic Applications
This compound is primarily utilized in the treatment of various psychological and physiological conditions:
- Anxiety Disorders:
- Alcohol Withdrawal:
- Migraine Treatment:
- Preoperative Use:
Toxicological Research
As a compound of interest in toxicology, this compound is frequently studied for its metabolites and potential abuse. It has been identified in various postmortem analyses related to drug overdoses and driving under the influence cases. The primary metabolite, desalkylthis compound, exhibits a significantly higher affinity for GABA-A receptors than this compound itself, contributing to its pharmacological effects .
Solid-Phase Extraction Studies
Recent studies have employed solid-phase extraction (SPE) methods to isolate this compound and its metabolites from biological samples such as blood and urine. The extraction efficiency of this compound's metabolites was found to be between 92% and 98%, while this compound itself showed an extraction efficiency of 51% to 74% .
Case Studies
-
Clinical Efficacy:
A study involving human subjects demonstrated that after administering a single dose of 50 mg this compound, the primary detectable substance was desalkylthis compound. This indicates rapid metabolism and suggests that therapeutic effects are largely attributed to this metabolite . -
Postmortem Analysis:
In forensic settings, this compound has been identified in cases of drug-related deaths. A study reported that desalkylthis compound was detected in 13% of patients analyzed postmortem, highlighting the drug's relevance in toxicology .
Mechanism of Action
Gidazepam acts as a prodrug to its active metabolite, 7-bromo-2,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one (desalkylthis compound or bromo-nordazepam). The anxiolytic effects of this compound are primarily due to this active metabolite, which acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The slow metabolism of this compound results in a prolonged half-life, allowing for sustained anxiolytic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Effects
Anti-Aggregative Activity :
GDZ exhibits potent antiplatelet effects, with an IC₅₀ of 8.19–11 × 10⁻⁴ M , surpassing acetylsalicylic acid (IC₅₀ = 21.3 × 10⁻⁴ M) . This activity is attributed to its hydrazide moiety, a structural feature absent in phenazepam or diazepam.Discriminative Stimulus Specificity :
In rats trained to discriminate GDZ from other GABAergics, GDZ showed dose-dependent substitution in GDZ-trained animals but only 40% substitution in phenazepam (PHZ)-trained rats, indicating less specificity than PHZ . Pentobarbital (PB) generalized its effects to both GDZ and PHZ, suggesting overlapping mechanisms with barbiturates .
| Compound | IC₅₀ (Platelet Aggregation) | Discriminative Specificity (vs. PHZ) |
|---|---|---|
| Gidazepam | 8.19–11 × 10⁻⁴ M | 40% substitution in PHZ-trained rats |
| Phenazepam | N/A | 100% specificity |
| Acetylsalicylic Acid | 21.3 × 10⁻⁴ M | N/A |
Metabolic Pathways
GDZ undergoes dealkylation to form desalkylthis compound, which is pharmacologically active. Species-specific differences exist:
- Rats and Humans : Activity is mediated entirely by desalkylthis compound .
- Rabbits and Monkeys : Both GDZ and its metabolite contribute to effects .
This contrasts with diazepam, which is metabolized into desmethyldiazepam , a process unaffected by species differences .
Receptor Binding Affinity
Predicted binding affinities (log 1/c) to GABAₐ receptors:
- GDZ : 6.07
- Desalkylthis compound : 6.24 .
These values are comparable to diazepam (log 1/c = 6.30) but lower than high-potency benzodiazepines like clonazepam (log 1/c = 7.5) .
Synergistic Anticonvulsant Effects
GDZ exhibits unique synergism with GABA esters of monoterpenes (e.g., menthol, thymol):
- GDZ (1 mg/kg) + GABA Menthol Ester (175 mg/kg) : Increases DCTC (delayed clonic tonic convulsions) and DTE (delayed tonic extension) values by 370% and 358%, respectively, compared to individual administration .
- Mechanism : Synergy occurs independently of the benzodiazepine binding site, likely via TRP-channel modulation .
| Combination | DCTC (%) | DTE (%) |
|---|---|---|
| GDZ alone | 250 | 215 |
| GABA Menthol Ester alone | 250 | 238 |
| GDZ + GABA Menthol Ester | 370 | 358 |
| GDZ + GABA Guaiacol Ester | No synergy | No synergy |
Clinical Efficacy
In patients with neurotic disorders, GDZ (20–100 mg/day) demonstrated equivalent therapeutic efficacy to phenazepam (2 mg/day) but with superior improvements in psychophysiological performance .
Biological Activity
Gidazepam is a novel benzodiazepine derivative known for its anxiolytic properties and various pharmacodynamic effects. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.
Pharmacokinetics
This compound is administered in doses ranging from 20 to 200 mg per day, depending on the condition being treated. The pharmacokinetic profile includes:
- Absorption : this compound is rapidly absorbed, with a bioavailability likely exceeding 70% based on animal studies .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 in humans, while CYP2C19 plays a role in animal models .
- Half-Life : The half-life of this compound is over 24 hours, classifying it as a long-acting benzodiazepine .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | >70% |
| Half-Life | >24 hours |
| Volume of Distribution (Vd) | 4.27 L/kg |
Pharmacodynamics
This compound exhibits its biological effects primarily through interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. It acts as a partial agonist at these receptors and also binds to the translocator protein (TSPO), enhancing neurosteroid synthesis .
- GABA-A Receptor Binding : this compound has a lower affinity for GABA-A receptors compared to classical benzodiazepines, which contributes to its unique profile of reduced sedation and muscle relaxation effects .
- Neurotransmitter Systems : The compound influences serotonergic, dopaminergic, and noradrenergic systems, contributing to its anxiolytic and procognitive effects .
Table 2: Binding Affinities of this compound and Its Metabolites
| Compound | Ki (nM) |
|---|---|
| This compound | 2200 ± 50 |
| Desalkylthis compound | 3.5 ± 0.2 |
Clinical Efficacy
Clinical studies have demonstrated this compound's efficacy in treating anxiety disorders, neurotic reactions, and alcohol withdrawal symptoms.
- Case Study on Anxiety Disorders : In a study involving 42 patients with neurotic states, both single and course administrations of this compound improved psychophysiological parameters significantly compared to phenazepam .
- Operator Performance : Another study indicated that this compound enhanced operator performance in individuals with neurotic reactions when administered over a week at doses of 20 mg daily .
- Comparison with Other Benzodiazepines : this compound's therapeutic activity was comparable to that of phenazepam in various clinical settings but demonstrated fewer side effects such as sedation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
